molecular formula C16H15ClN4O B2414301 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole CAS No. 1031606-29-7

3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B2414301
CAS No.: 1031606-29-7
M. Wt: 314.77
InChI Key: LAVIVXMYSJLIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl-substituted tetrahydroindazole moiety, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

    Formation of the Tetrahydroindazole Moiety: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxadiazoles.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the indazole moiety.

    5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl group and the methyl-substituted tetrahydroindazole moiety in 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole makes it unique compared to other oxadiazoles. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-9-2-7-13-12(8-9)14(20-19-13)16-18-15(21-22-16)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVIVXMYSJLIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.